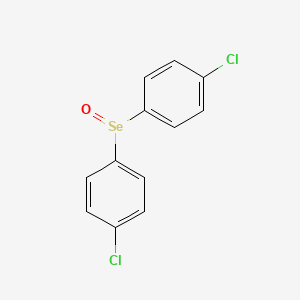
Benzene, 1,1'-seleninylbis[4-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-seleninylbis[4-chloro-]: is an organic compound with the molecular formula C12H10OSe. It is also known by other names such as Phenyl selenoxide , Diphenyl selenoxide , and Diphenylselenium oxide . This compound contains a benzene ring substituted with a seleninyl group and chlorine atoms, making it a unique organoselenium compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-seleninylbis[4-chloro-] typically involves the reaction of chlorobenzene with selenium dioxide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of Benzene, 1,1’-seleninylbis[4-chloro-] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’-seleninylbis[4-chloro-] can undergo oxidation reactions to form seleninic acids.
Reduction: It can be reduced to form selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed:
Oxidation: Seleninic acids.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-seleninylbis[4-chloro-] has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, 1,1’-seleninylbis[4-chloro-] exerts its effects involves the interaction of the seleninyl group with various molecular targets. The seleninyl group can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes and proteins. This can lead to changes in cellular signaling pathways and gene expression .
Comparación Con Compuestos Similares
- Phenyl selenoxide
- Diphenyl selenoxide
- Diphenylselenium oxide
Comparison: Benzene, 1,1’-seleninylbis[4-chloro-] is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different redox properties and reactivity patterns, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
51517-22-7 |
|---|---|
Fórmula molecular |
C12H8Cl2OSe |
Peso molecular |
318.1 g/mol |
Nombre IUPAC |
1-chloro-4-(4-chlorophenyl)seleninylbenzene |
InChI |
InChI=1S/C12H8Cl2OSe/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H |
Clave InChI |
RWAZHGCKYYGQJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1Cl)[Se](=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





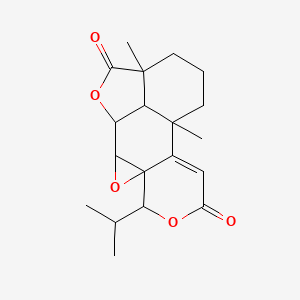
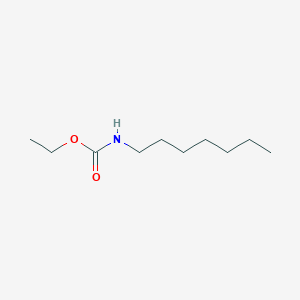
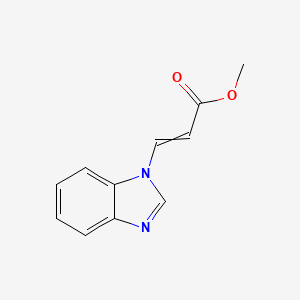
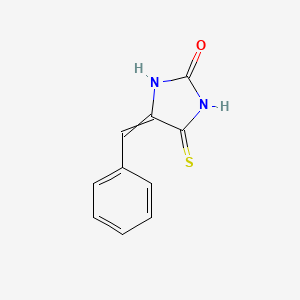
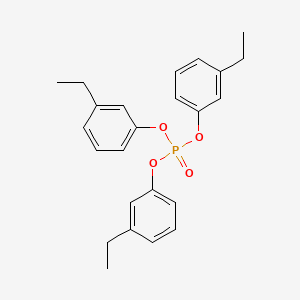
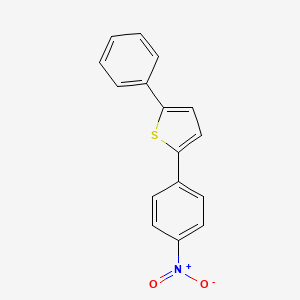
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
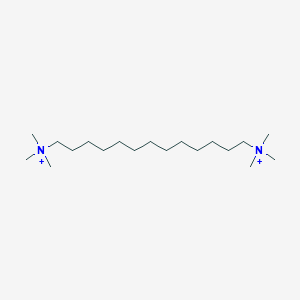
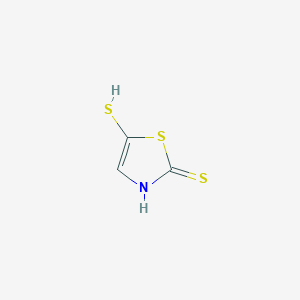

![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
